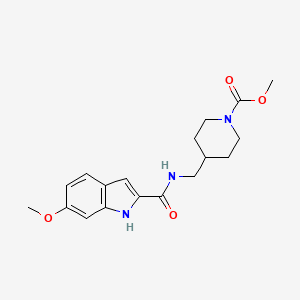

methyl 4-((6-methoxy-1H-indole-2-carboxamido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((6-methoxy-1H-indole-2-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features an indole moiety, a piperidine ring, and a methoxy group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals

Properties

IUPAC Name |

methyl 4-[[(6-methoxy-1H-indole-2-carbonyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-24-14-4-3-13-9-16(20-15(13)10-14)17(22)19-11-12-5-7-21(8-6-12)18(23)25-2/h3-4,9-10,12,20H,5-8,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLKPLUAQFNMQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3CCN(CC3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 4-((6-methoxy-1H-indole-2-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The piperidine ring can be introduced through nucleophilic substitution reactions. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of 304.35 g/mol. Its structure features a piperidine ring linked to an indole derivative, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Evaluation

A study evaluated the minimum inhibitory concentration (MIC) of this compound against common pathogens:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Candida albicans | 0.30 |

The results indicate that the compound possesses significant antimicrobial activity, making it a candidate for further development in infectious disease treatment.

Anticancer Activity

Methyl 4-((6-methoxy-1H-indole-2-carboxamido)methyl)piperidine-1-carboxylate has also been investigated for its anticancer properties. Its mechanism of action appears to involve apoptosis induction in cancer cells.

Case Study: Anticancer Mechanism

In vitro studies have shown that the compound selectively targets cancer cell lines while sparing normal cells:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | High |

| HeLa (Cervical) | 0.150 | Moderate |

| MCF10A (Normal) | >2 | Low |

The high selectivity index against MDA-MB-231 cells suggests that this compound could be developed into a targeted therapy for breast cancer.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections.

Case Study: Enzyme Activity

Research has highlighted the following inhibitory effects:

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase | 0.75 |

| Urease | 1.10 |

These findings suggest that this compound could serve as a lead compound for developing treatments for neurodegenerative diseases and urinary disorders.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, indole derivatives are known to bind to various receptors and enzymes, modulating their activity. The methoxy group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability . The piperidine ring may contribute to the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as methyl indole-2-carboxylate and 4-methoxy-1H-indole-2-carboxylic acid . Compared to these compounds, methyl 4-((6-methoxy-1H-indole-2-carboxamido)methyl)piperidine-1-carboxylate is unique due to the presence of both the piperidine ring and the methoxy group, which may confer additional biological activities and chemical properties .

Biological Activity

Methyl 4-((6-methoxy-1H-indole-2-carboxamido)methyl)piperidine-1-carboxylate is a compound of interest in pharmacological research, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a methoxy-indole moiety. The presence of the indole structure is significant as indoles are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

- Inhibition of Protein Methyltransferases :

- Antitumor Activity :

- Immunomodulatory Effects :

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A study conducted on the efficacy of the compound in Karpas-422 xenograft models showed that dosing at 160 mg/kg resulted in substantial tumor regression. This suggests that the compound can effectively target malignancies associated with dysregulated PRC2 activity, which is often linked to poor prognosis in various cancers .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics. For instance, analogs have shown excellent oral bioavailability and manageable clearance rates, which are critical for therapeutic applications . However, detailed studies on the specific pharmacokinetics of this compound are necessary to fully understand its therapeutic window and safety profile.

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 4-((6-methoxy-1H-indole-2-carboxamido)methyl)piperidine-1-carboxylate?

Answer: The compound can be synthesized via a multi-step approach:

Piperidine Scaffold Preparation : Start with a piperidine-1-carboxylate precursor (e.g., methyl piperidine-4-carboxylate) and introduce a methylene linker at the 4-position via reductive amination or alkylation .

Indole Coupling : React the intermediate with 6-methoxy-1H-indole-2-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) to form the carboxamide bond. Ensure anhydrous conditions and inert atmosphere to avoid side reactions .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization for high purity (>98%) .

Q. How should researchers characterize this compound to confirm its structure and purity?

Answer:

Q. What safety precautions are critical when handling this compound?

Answer:

- Hazard Identification : Potential skin/eye irritation (GHS Category 2) and acute toxicity (oral, H301). Use PPE: nitrile gloves, lab coat, and safety goggles .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?

Answer:

- Modification Sites :

- Assay Design : Test derivatives in vitro (e.g., enzyme inhibition assays) and correlate substituent effects with IC values. Use computational docking (e.g., AutoDock Vina) to predict binding modes to targets like serotonin receptors .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, temperature) and validate using reference compounds .

- Meta-Analysis : Compare datasets from orthogonal methods (e.g., SPR vs. fluorescence polarization) to identify methodological biases .

- Counter-Screen : Test the compound against off-target receptors (e.g., dopamine D2) to rule out nonspecific effects .

Q. How can researchers design stability studies to evaluate degradation pathways?

Answer:

- Forced Degradation : Expose the compound to:

- Acidic/Base Conditions : 0.1M HCl/NaOH at 40°C for 24h to identify hydrolysis products .

- Oxidative Stress : 3% HO at RT for 6h to detect oxidation of the indole moiety .

- Analytical Monitoring : Use LC-MS to track degradation products and quantify kinetic stability (t) .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Answer:

Q. How can synthetic impurities be identified and minimized during scale-up?

Answer:

- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring during coupling reactions to detect unreacted intermediates .

- Design of Experiments (DoE) : Optimize reaction parameters (temperature, stoichiometry) via response surface methodology to reduce byproducts (e.g., dimerization) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.